molecular formula C18H27N3O B213798 N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B213798
M. Wt: 301.4 g/mol
InChI Key: YVLALXMJSVWDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as A-836339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.

Mechanism of Action

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in the suppression of inflammation. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide also has analgesic effects by modulating pain signaling pathways in the central nervous system.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of acute and chronic pain. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to modulate immune cell function and cytokine production, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide is its potent and selective CB2 receptor agonist activity, which allows for the specific targeting of CB2 receptors without affecting CB1 receptors, which are primarily expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids. However, one of the limitations of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide. One potential application is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have potent anti-inflammatory effects in preclinical models of IBD, and further studies are needed to evaluate its potential therapeutic efficacy in humans. Another potential application is in the treatment of neuropathic pain, which is a chronic pain condition caused by damage or dysfunction of the nervous system. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have analgesic effects in preclinical models of neuropathic pain, and further studies are needed to evaluate its potential therapeutic efficacy in humans.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with ethyl 4-bromobutyrate to form 1-(1-adamantyl)ethyl 4-bromobutyrate. This intermediate is then treated with hydrazine hydrate to produce the corresponding hydrazide, which is subsequently reacted with ethyl chloroformate to yield N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of acute and chronic pain. N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H27N3O/c1-3-21-11-16(10-19-21)17(22)20-12(2)18-7-13-4-14(8-18)6-15(5-13)9-18/h10-15H,3-9H2,1-2H3,(H,20,22)

InChI Key

YVLALXMJSVWDLA-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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